molecular formula C28H45N5O8S B14212262 L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine CAS No. 827301-54-2

L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine

Cat. No.: B14212262
CAS No.: 827301-54-2
M. Wt: 611.8 g/mol
InChI Key: QWZKIOMEGIHDID-HIOPTLFOSA-N
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Description

L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine is a peptide compound composed of five amino acids: serine, tyrosine, valine, methionine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: N-methylmorpholine (NMM) or other nucleophilic catalysts.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptide chains with altered amino acid residues.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-tyrosyl-L-serine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Seryl-L-valyl-L-valyl-L-tyrosine: A peptide with a similar structure but lacking methionine and isoleucine.

Uniqueness

L-Seryl-L-tyrosyl-L-valyl-L-methionyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its methionine residue, for example, allows for specific oxidation reactions that are not possible with other similar peptides.

Properties

CAS No.

827301-54-2

Molecular Formula

C28H45N5O8S

Molecular Weight

611.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C28H45N5O8S/c1-6-16(4)23(28(40)41)33-25(37)20(11-12-42-5)30-27(39)22(15(2)3)32-26(38)21(31-24(36)19(29)14-34)13-17-7-9-18(35)10-8-17/h7-10,15-16,19-23,34-35H,6,11-14,29H2,1-5H3,(H,30,39)(H,31,36)(H,32,38)(H,33,37)(H,40,41)/t16-,19-,20-,21-,22-,23-/m0/s1

InChI Key

QWZKIOMEGIHDID-HIOPTLFOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Origin of Product

United States

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